molecular formula C9H19NO B15368396 2,2,3-Trimethyl-1-(2-methylpropoxy)aziridine CAS No. 343865-13-4

2,2,3-Trimethyl-1-(2-methylpropoxy)aziridine

Cat. No.: B15368396
CAS No.: 343865-13-4
M. Wt: 157.25 g/mol
InChI Key: VLDVIGWSFJMQPP-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-1-(2-methylpropoxy)aziridine is a substituted aziridine featuring a three-membered nitrogen-containing heterocyclic ring with three methyl groups (at positions 2, 2, and 3) and a 2-methylpropoxy substituent at position 1. Aziridines are highly strained molecules due to their small ring size (~60° bond angles), which confers significant reactivity in ring-opening reactions and utility in organic synthesis .

Properties

CAS No.

343865-13-4

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2,2,3-trimethyl-1-(2-methylpropoxy)aziridine

InChI

InChI=1S/C9H19NO/c1-7(2)6-11-10-8(3)9(10,4)5/h7-8H,6H2,1-5H3

InChI Key

VLDVIGWSFJMQPP-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1OCC(C)C)(C)C

Origin of Product

United States

Biological Activity

2,2,3-Trimethyl-1-(2-methylpropoxy)aziridine is a compound belonging to the aziridine family, characterized by a three-membered ring structure that includes nitrogen. Aziridines are known for their unique reactivity and potential biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, examining its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Aziridines like this compound exhibit diverse biological activities primarily due to their ability to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to various biological effects:

  • Cytotoxicity : Aziridines have been shown to inhibit cell viability in cancer cell lines. For instance, studies have demonstrated that certain aziridine derivatives can induce cell cycle arrest and apoptosis in cancer cells by disrupting cellular membranes and increasing reactive oxygen species (ROS) levels .
  • Anticancer Properties : Compounds structurally related to aziridines have displayed significant anticancer activity. For example, specific aziridine phosphine oxides have shown IC50 values comparable to established chemotherapeutics like cisplatin .

Study 1: Anticancer Activity

A study investigated the effects of aziridine derivatives on human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The results indicated that compounds similar to this compound exhibited notable cytotoxicity:

CompoundCell LineIC50 (µM)
5HeLa6.4
5Ishikawa4.6
7HeLa7.1
7Ishikawa10.5

These findings suggest that aziridine derivatives can effectively reduce cell viability in cancerous cells through mechanisms involving apoptosis and cell cycle disruption .

Study 2: Mechanistic Insights

Another research effort focused on the mechanistic pathways activated by aziridine compounds. The study reported that exposure to these compounds led to significant increases in ROS levels and DNA fragmentation in treated cells, indicating oxidative stress and subsequent apoptotic processes as key contributors to their cytotoxic effects .

Toxicological Profile

The toxicological assessment of aziridines is crucial for understanding their safety profile. According to hazard assessment data:

  • Oral Toxicity : The NOAEL (No Observed Adverse Effect Level) for repeated doses was found to be 320 mg/kg/day in rat studies .
  • Skin Sensitization : Aziridines were not classified as skin sensitizers based on standard testing protocols .

Summary of Toxicological Findings

EndpointResult
Oral LD50>2000 mg/kg
Skin irritationNot irritant
Reproductive toxicity NOAEL1000 mg/kg/day

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key aziridine derivatives and their comparative features:

Compound Structural Features Reactivity/Applications Biological Activity
2,2,3-Trimethyl-1-(2-methylpropoxy)aziridine Three methyl groups, 2-methylpropoxy substituent Likely moderate ring-opening reactivity due to steric hindrance; potential crosslinking agent Not directly reported; inferred anticancer potential based on substituent effects
Thiotepa (Tris(1-aziridinyl)phosphine sulfide) Three aziridine rings attached to a central phosphorus atom High reactivity as an alkylating agent; used in chemotherapy for breast/bladder cancers DNA crosslinking via aziridine ring-opening; IC50 values comparable to cisplatin
METEPA (Tris[1-(2-methyl)aziridinyl]phosphine oxide) Three 2-methylaziridine groups attached to a phosphoryl core Crosslinking agent in polymers; higher stability than non-methylated analogues Used industrially; limited direct biological data
Aziridine Phosphonates (e.g., compounds 8–12) Aziridine ring fused with phosphonate groups Enhanced solubility and bioactivity; regioselective ring-opening Antibacterial (MIC ~1–5 µg/mL) and anticancer (IC50 ~10–50 µM vs. HCT-116 cells)
Mitomycin C Fused aziridine-pyrroloindole structure DNA alkylation via reductive activation; antitumor agent IC50 < 1 µM in gastric/pancreatic cancer models

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,2,3-Trimethyl-1-(2-methylpropoxy)aziridine, and how can reaction parameters be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or aziridine ring alkylation. For example, the 2-methylpropoxy group can be introduced via reaction of a pre-functionalized aziridine precursor (e.g., 2,2,3-trimethylaziridine) with 2-methylpropyl bromide under basic conditions (e.g., NaH in THF). Optimization includes adjusting stoichiometry, temperature (e.g., 0–60°C), and solvent polarity to enhance yield and purity. Post-synthesis purification via column chromatography or distillation is recommended .

Q. Which spectroscopic and analytical techniques are most effective for structural elucidation and regiochemical confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify substituent environments (e.g., methyl groups at C2/C3 and the 2-methylpropoxy moiety). NOESY/ROESY experiments clarify spatial proximity of substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-O (1100–1250 cm1^{-1}) and N-C (aziridine ring) bonds validate functional groups .

Q. How does the aziridine ring react under acidic or nucleophilic conditions, and what are the implications for downstream applications?

  • Methodology : The strained aziridine ring undergoes ring-opening reactions. For example, in acidic media, protonation at nitrogen facilitates nucleophilic attack (e.g., water, amines). In nucleophilic conditions (e.g., Grignard reagents), regioselectivity depends on steric and electronic factors. Kinetic studies (monitored via 1^1H NMR or HPLC) can quantify reaction rates and product distribution .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) elucidate the steric and electronic effects of 2,2,3-trimethyl and 2-methylpropoxy substituents on aziridine reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening reactions. Key parameters include:

  • Steric Maps : Analyze substituent bulk via molecular volume calculations.
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions influencing regioselectivity.
  • Validation against experimental kinetic data (e.g., Arrhenius plots) ensures model accuracy .

Q. How can catalytic systems (e.g., organocatalysts, transition metals) enable stereoselective functionalization of this aziridine?

  • Methodology :

  • Organocatalysis : Chiral phosphoric acids or thioureas induce enantioselective ring-opening with nucleophiles (e.g., thiols, amines).
  • Transition Metal Catalysts : Copper(I) complexes (e.g., CuOTf with bisoxazoline ligands) enable asymmetric borylation (e.g., B2_2pin2_2), as demonstrated in related aziridine systems. Reaction monitoring via chiral HPLC or polarimetry determines enantiomeric excess (ee) .

Q. What role does the 2-methylpropoxy group play in modulating physicochemical properties (e.g., solubility, lipophilicity) for material science or medicinal chemistry applications?

  • Methodology :

  • LogP Measurements : Shake-flask or HPLC-derived partition coefficients quantify lipophilicity.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses melting points and stability.
  • Solubility Studies : Phase diagrams in solvents (e.g., DMSO, water) guide formulation design. Analogous studies on structurally related compounds (e.g., pimavanserin derivatives) highlight the group’s impact on bioavailability .

Q. Can this aziridine serve as a crosslinking agent in polymer chemistry, and how is its efficiency evaluated?

  • Methodology :

  • Crosslinking Kinetics : Monitor gelation times via rheometry.
  • Network Characterization : Swelling experiments (e.g., in toluene) determine crosslink density.
  • Mechanical Testing : Tensile strength and elasticity measurements (e.g., ASTM D638) correlate with aziridine concentration. Comparative studies with Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (TTMAP) provide benchmarks .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported reaction yields for aziridine syntheses under varying catalytic conditions?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst loading, temperature).
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation.
  • Reproducibility Protocols : Standardize reagent purity (e.g., aziridine precursors) and moisture control. Cross-validate results with independent synthetic routes (e.g., via reductive amination) .

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